3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester 3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16899280
InChI: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3
SMILES:
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC16899280

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H23FN2O2
Molecular Weight 294.36 g/mol
IUPAC Name tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3
Standard InChI Key INMJHVDGOWMVNG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F

Introduction

Structural and Chemical Properties

Molecular Identity

The compound’s systematic IUPAC name is tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate, with a molecular formula of C16H23FN2O2\text{C}_{16}\text{H}_{23}\text{FN}_2\text{O}_2 and a molecular weight of 294.36 g/mol . Its structure features a piperazine core substituted at the 3-position with a 4-fluorobenzyl group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number1240589-10-9
Molecular FormulaC16H23FN2O2\text{C}_{16}\text{H}_{23}\text{FN}_2\text{O}_2
Molecular Weight294.36 g/mol
Purity≥98%
Storage ConditionsDry, sealed environment
SMILES NotationCC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F

Stereochemical Considerations

The (R)-enantiomer of this compound (CAS 1240589-10-9) is explicitly documented, with suppliers like Synblock and Vulcanchem offering enantiopure forms . Stereochemistry critically influences binding affinity in drug-receptor interactions, making the (R)-configuration valuable for chiral synthesis. In contrast, the racemic mixture (CAS 886767-25-5) lacks defined stereocenters and is typically used in non-stereoselective applications .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via N-Boc protection of piperazine derivatives. A typical pathway involves:

  • Alkylation of Piperazine: Reacting piperazine with 4-fluorobenzyl bromide to introduce the benzyl group.

  • Boc Protection: Treating the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Purification: Column chromatography or recrystallization yields the final product with ≥98% purity .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcome
1Piperazine, 4-fluorobenzyl bromide, K₂CO₃, DMF, 80°C3-(4-Fluorobenzyl)piperazine
2Boc anhydride, THF, 0°C to RTBoc-protected intermediate
3Silica gel chromatographyPure product (≥98%)

Research Applications

Pharmaceutical Intermediate

The compound’s Boc group facilitates deprotection under mild acidic conditions, enabling its use in peptidomimetic and heterocyclic drug synthesis. For example, it serves as a precursor to oxazolidinone antibiotics, which target Gram-positive pathogens . Recent studies also explore its incorporation into kinase inhibitors and serotonin receptor modulators.

Structural Analogues and SAR Studies

Modifications at the 4-fluorobenzyl or piperazine positions yield analogues with varied bioactivity. For instance, bromination at the benzyl group (as in 4-(2-bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester) enhances electrophilic reactivity for cross-coupling reactions . Such derivatives are pivotal in structure-activity relationship (SAR) studies to optimize drug efficacy .

Future Directions

Ongoing research aims to:

  • Develop enantioselective synthetic methods for large-scale production.

  • Explore applications in targeted drug delivery systems.

  • Investigate synergistic effects with metal catalysts in cross-coupling reactions .

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